molecular formula C26H26N4O3 B2496451 (4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034263-08-4

(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2496451
CAS No.: 2034263-08-4
M. Wt: 442.519
InChI Key: ILSAHPSSINEZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The compound’s mode of action would depend on its specific targets. It might bind to these targets, altering their function and leading to changes in cellular processes . The specific biochemical pathways affected would depend on the nature of these targets.

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the compound’s bioavailability . The compound’s chemical structure and properties, such as its solubility and stability, would play a role in these processes.

The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to observable physiological effects. These could include inhibition or activation of certain cellular processes, depending on the nature of the compound’s targets .

Finally, environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biological Activity

The compound (4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a novel piperazine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate both piperazine and tetrahydropyrazolo derivatives. The general synthetic route includes:

  • Formation of the Piperazine Derivative : Starting from commercially available piperazine compounds, the benzoyl groups are introduced through acylation reactions.
  • Tetrahydropyrazolo Formation : The tetrahydropyrazolo moiety is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling Reaction : The two fragments are coupled using standard coupling agents to yield the final compound.

The compound exhibits its biological activity primarily through modulation of the P2X7 receptor , a ligand-gated ion channel involved in various inflammatory processes. This receptor is activated by ATP and plays a crucial role in immune responses and neuroinflammation.

  • P2X7 Receptor Modulation : Research indicates that piperazine derivatives can act as antagonists at the P2X7 receptor, potentially reducing excessive inflammatory responses associated with conditions such as chronic pain and neurodegenerative diseases .
  • Neuroprotective Effects : Studies suggest that compounds similar to this compound may protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Studies

Several preclinical studies have evaluated the efficacy of related compounds:

  • Pain Models : In animal models of neuropathic pain, piperazine derivatives demonstrated significant analgesic effects when administered at specific dosages (e.g., 1 mg/kg) .
  • Inflammatory Models : The compound's ability to modulate cytokine release has been tested in models of inflammation, showing reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Biological Activity Summary

Activity TypeEffectReference
P2X7 AntagonismInhibition of ATP effects
NeuroprotectionReduced neuronal apoptosis
Analgesic EfficacyPain relief in models
Cytokine ModulationDecreased TNF-alpha levels

Properties

IUPAC Name

phenyl-[2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c31-24(19-8-2-1-3-9-19)21-11-4-5-12-22(21)25(32)28-14-16-29(17-15-28)26(33)23-18-20-10-6-7-13-30(20)27-23/h1-5,8-9,11-12,18H,6-7,10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSAHPSSINEZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.